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Compound of Interest

Compound Name: 2,6-Diiodo-3-methylbenzoic acid
Cat. No.: B12042799
Get Quote
\ J

CAS Number: 1048025-55-3 Role: Specialized Ligand for Palladium-Catalyzed C-H Activation

Executive Summary

2,6-Diiodo-3-methylbenzoic acid (CAS 1048025-55-3) is a highly specialized organoiodine
compound primarily utilized as a sterically demanding carboxylate ligand in transition-metal
catalysis. Emerging from the field of C-H functionalization, this molecule serves as a critical
modulator in Palladium(ll)-catalyzed reactions. Its unique 2,6-diiodo substitution pattern
provides significant steric bulk, preventing catalyst aggregation and influencing the
regioselectivity of C-H bond cleavage events. This guide outlines its physicochemical identity,
synthetic pathways, and application protocols in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Chemical Name

2,6-Diiodo-3-methylbenzoic acid

CAS Number 1048025-55-3
Molecular Formula CsHsl202
Molecular Weight 387.94 g/mol
SMILES CC1=CC=C(l)C(C(O)=0)=C1lI
InChl Key YTDFDLUUKSMVQU-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
. Soluble in DMSO, DMF, MeOH; Sparingly
Solubility ]
soluble in water
) ~2.5 (Acidified by ortho-iodo electron
pKa (Predicted) ]
withdrawal)
2-8°C, Protect from light (Light sensitive due to
Storage

C-I bonds)

Synthesis & Manufacturing

The synthesis of 2,6-diiodo-3-methylbenzoic acid presents a regiochemical challenge due to
the directing conflict between the carboxyl group (meta-director) and the methyl group
(ortho/para-director). The most robust laboratory-scale protocol involves the electrophilic
iodination of 3-methylbenzoic acid (m-toluic acid) under forcing conditions to occupy both
ortho-positions relative to the carboxylate.

Synthetic Pathway (Graphviz)

3-Methylbenzoic Acid

(m-Toluic Acid) M» _
Ele_ctrop;n{c i 70'800(:; 4-12h > 2,6-Diiodo-3-methylbenzoic Acid
Generates [+ Aromatic Su_ stl_tutlon (s A e
12 (2.2 equiv) / (Ortho-lodination)
NalO4 (Oxidant)
H2S04 / AcOH

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12042799/docs?utm_src=pdf-body#2-6-diiodo-3-methylbenzoic-acid-technical-profile-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12042799?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Electrophilic iodination pathway utilizing sodium periodate as an oxidant to generate

the active iodonium species.

Detailed Experimental Protocol

Objective: Preparation of 2,6-Diiodo-3-methylbenzoic acid from m-toluic acid.

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 3-methylbenzoic acid (10.0 mmol) in glacial acetic acid (20 mL).

Activation: Add concentrated sulfuric acid (1-2 mL) followed by lodine (I2) (22.0 mmol, 2.2
equiv).

Oxidant Addition: Slowly add Sodium Periodate (NalOa4) (4.0 mmol) or lodic Acid (HIOs).
Note: The oxidant regenerates electrophilic iodine from iodide byproducts, driving atom
economy.

Reaction: Heat the mixture to 70-80°C for 6—12 hours. Monitor via LC-MS for the
disappearance of the mono-iodo intermediate.

Quench: Cool to room temperature and pour the mixture into ice-water (100 mL) containing
10% Sodium Thiosulfate (Na2S203) to reduce unreacted iodine (indicated by the
disappearance of brown color).

Isolation: Filter the resulting precipitate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Hexanes:Ethyl Acetate + 1% AcOH) to yield the target compound.

Applications in Drug Discovery: C-H Activation

The primary utility of CAS 1048025-55-3 is as a promoter ligand in Palladium(ll)-catalyzed C-H

activation reactions.

Mechanism of Action
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In Pd-catalyzed C-H functionalization (e.g., the work of the Yu lab), carboxylate ligands play a
dual role:

o Concerted Metalation-Deprotonation (CMD): The carboxylate acts as an intramolecular base,
deprotonating the C-H bond while the metal coordinates to the carbon.

o Steric Modulation: The bulky iodine atoms at the 2,6-positions of the benzoate ligand force
the carboxylate group to twist out of the phenyl ring plane. This steric bulk prevents the
formation of inactive palladium dimers (catalyst resting states) and accelerates the reductive
elimination step.

Ligand Interaction Diagram (Graphviz)
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Figure 2: Mechanistic role of 2,6-diiodo-3-methylbenzoic acid in stabilizing the active
monomeric Pd(Il) species and facilitating the CMD pathway.

Protocol: Ligand-Promoted C-H Olefination

Standard procedure for testing ligand efficacy.

Catalyst Loading: Pd(OACc)z (5-10 mol%).

Ligand Addition: Add 2,6-Diiodo-3-methylbenzoic acid (10-20 mol%).

Substrate: Add substrate (e.g., phenylacetic acid derivative) (1.0 equiv).

Coupling Partner: Add olefin (e.g., ethyl acrylate) (1.5 equiv).

Oxidant: Add Ag2=COs or Benzoquinone (if Pd(11)/Pd(0) cycle).

Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

Conditions: 80-100°C for 12-24h.

Safety & Handling (MSDS Highlights)

e GHS Classification: Warning.[1]
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Handling: Use only in a chemical fume hood. Avoid dust formation.
e Incompatibility: Strong oxidizing agents, strong bases.

» Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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